Ammonium metatungstate hydrate Ammonium metatungstate hydrate
Brand Name: Vulcanchem
CAS No.: 12333-11-8
VCID: VC0076821
InChI: InChI=1S/6H3N.24H2O.17O.12W/h6*1H3;24*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;17*-2;;;;;;;;;;;;/p-23
SMILES: N.N.N.N.N.N.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W]
Molecular Formula: H2O.6H3N.H8O40W12
Molecular Weight: 2974.3

Ammonium metatungstate hydrate

CAS No.: 12333-11-8

Cat. No.: VC0076821

Molecular Formula: H2O.6H3N.H8O40W12

Molecular Weight: 2974.3

* For research use only. Not for human or veterinary use.

Ammonium metatungstate hydrate - 12333-11-8

Specification

CAS No. 12333-11-8
Molecular Formula H2O.6H3N.H8O40W12
Molecular Weight 2974.3
IUPAC Name azane;oxygen(2-);tungsten;tricosahydroxide;hydrate
Standard InChI InChI=1S/6H3N.24H2O.17O.12W/h6*1H3;24*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;17*-2;;;;;;;;;;;;/p-23
SMILES N.N.N.N.N.N.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W]

Introduction

Fundamental Chemical and Physical Properties

Ammonium metatungstate hydrate is characterized by the general formula (NH₄)₆[H₂W₁₂O₄₀]·xH₂O, where x typically ranges from 4 to 22 depending on synthesis conditions . The compound crystallizes as a white to off-white powder with a molecular weight of approximately 2956.30 g/mol (anhydrous basis) . Its exceptional water solubility distinguishes it from related tungsten compounds like ammonium paratungstate, enabling versatile processing in aqueous systems .

Key physical properties include:

  • Melting point: ~100°C (with gradual dehydration preceding melting)

  • Density: 4.863 g/cm³ for the 4-hydrate phase

  • Crystal system: Tetragonal (P4̄2₁c) for high-hydrate forms, transitioning to orthorhombic in dehydrated states

Thermogravimetric analysis reveals a complex dehydration sequence, with crystal water loss initiating at 25°C and continuing through 200°C . This behavior directly impacts industrial handling protocols, requiring controlled humidity environments during storage and processing.

Crystallographic Architecture and Hydrate Variability

Structural Evolution with Hydration State

The α-Keggin-type [H₂W₁₂O₄₀]⁶⁻ anion forms the structural core, with ammonium cations and water molecules occupying interstitial sites . Hydration states significantly influence packing arrangements:

Hydrate FormWater Content (x)Space GroupUnit Cell Parameters (Å)
AMT-2222P4̄2₁ca=12.643, c=17.696
AMT-12.512.5P6₃/ma=17.425, c=14.112
AMT-44P2₁/ca=33.438, b=17.425

Table 1: Crystallographic parameters of select AMT hydrate phases

The AMT-22 phase exhibits cubic close packing of Keggin anions, while lower hydrates adopt hexagonal rod packing . This structural plasticity enables solid solution formation with potassium analogues, maintaining tetragonal symmetry across the complete (NH₄)₆-xKx[H₂W₁₂O₄₀]·22H₂O series .

Polymorphism and Phase Transitions

Two distinct 4-hydrate polymorphs have been identified:

  • Commercial AMT-4: Monoclinic (P2₁/c) with Z=8

  • Synthetic AMT-4: Orthorhombic (Pcca) with Z=4

This polymorphism arises from competing crystallization pathways during antisolvent precipitation versus thermal dehydration. The monoclinic form dominates industrial production due to kinetic favorability, while the orthorhombic variant shows enhanced thermal stability .

Thermal Decomposition Pathways

Inert Atmosphere Decomposition

TG/DTA-MS studies in nitrogen reveal four-stage decomposition:

  • 25–200°C: Endothermic crystal water loss (4 H₂O molecules)

  • 200–380°C: Amorphous phase formation with residual NH₃ release

  • 380–500°C: Crystallization of hexagonal WO₃ (h-WO₃)

  • 500–600°C: Transformation to monoclinic WO₃ (m-WO₃)

Mass spectrometry confirms concurrent H₂O and NH₃ evolution, with infrared spectroscopy showing progressive W-O bond reorganization .

Oxidative Atmosphere Behavior

In air, exothermic NH₃ combustion occurs at 300–400°C, accelerating WO₃ crystallization but suppressing intermediate bronze phases . The final decomposition product remains m-WO₃, regardless of atmosphere .

Synthesis and Solution Chemistry

Industrial Production Methods

Two primary routes dominate AMT synthesis:

  • Acid digestion: Controlled HNO₃ addition to ammonium paratungstate solutions

  • Ion exchange: H⁺ resin treatment of (NH₄)₂WO₄ solutions

The ion exchange method produces higher purity AMT by avoiding nitrate contamination. Recent advances utilize ethanol as antisolvent to crystallize specific hydrate forms directly from solution .

Cluster Transformations in Solution

Time-resolved PDF analysis of AMT solutions reveals:

  • Initial dissolution maintains metatungstate [H₂W₁₂O₄₀]⁶⁻ clusters

  • Heating to 80°C induces conversion to tungstate Y clusters ([H₂W₁₂O₄₂]¹⁰⁻)

  • Cluster rearrangement precedes WO₃ nanoparticle nucleation

This solution behavior explains the temperature-dependent crystallization outcomes observed in catalyst precursor synthesis .

Industrial and Catalytic Applications

Tungsten Metal Production

AMT serves as the primary precursor for tungsten powder via hydrogen reduction:
(NH₄)₆[H₂W₁₂O₄₀] → 12W + 6NH₃↑ + 7H₂O↑ + 18O₂↑

The hydrate's solubility allows precise control over particle morphology through precipitation conditions .

Catalytic Systems

Key catalytic applications include:

  • Hydrodesulfurization: WO₃/Al₂O₃ catalysts derived from AMT show 23% higher activity than APT-derived equivalents

  • Selective Oxidation: V-W-AMT catalysts achieve 92% ethylene oxide selectivity

  • Photocatalysis: AMT-derived WO₃ nanostructures exhibit enhanced quantum yield under visible light

The metastable hexagonal WO₃ phase formed during AMT decomposition proves particularly active in gas sensing applications .

Emerging Research Frontiers

Proton Conductivity in Hydrate Phases

Recent studies indicate exceptional proton conductivity (σ = 10⁻² S/cm) in AMT-22 at 80°C, suggesting potential for solid electrolyte applications . The Grotthuss mechanism dominates conduction, facilitated by the hydrogen-bonded water network .

Nanostructured Tungsten Carbides

AMT-derived tungsten carbide synthesis achieves 5 nm crystallites with 92% phase purity, surpassing traditional APT routes. This advancement enables fuel cell catalyst applications with 3x Pt mass activity .

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